molecular formula C15H12BrF3N2O2S B2356899 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-81-2

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2356899
CAS RN: 866049-81-2
M. Wt: 421.23
InChI Key: VBYUGTYIHDLFRE-UHFFFAOYSA-N
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Description

“2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound . It’s a derivative of pyrimidinone, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the alkylation of sodium 4 (5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction affords 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through alkylation reactions, demonstrating the versatility of pyrimidinone derivatives in chemical synthesis (Frolova et al., 2016).

  • Molecular Structure : Investigations into the molecular structure of pyrimidinone derivatives, including this compound, have provided insights into their chemical behavior and potential applications (Craciun et al., 1998).

Biological Activities

  • Anti-HIV Activity : Some derivatives of this compound have demonstrated in vitro anti-HIV activity, underscoring their potential in antiviral research (Novakov et al., 2020).

  • Anticancer Properties : Research on similar pyrimidinone derivatives has shown potential anticancer activity, suggesting the relevance of this class of compounds in oncological studies (Hafez & El-Gazzar, 2017).

Miscellaneous Applications

  • Cytotoxicity and Structural Analysis : Studies on related 4-thiopyrimidine derivatives, which share a similar core structure, have provided valuable information on their cytotoxic activity and crystal structures (Stolarczyk et al., 2018).

  • Antimicrobial and Antitubercular Activities : The synthesis of novel derivatives and their biological evaluation, including antimicrobial and antitubercular activities, broaden the scope of this compound's applications in medicinal chemistry (Fathima et al., 2021).

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYUGTYIHDLFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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